5-butyl-2-(4-chlorophenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Description
5-butyl-2-(4-chlorophenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C21H20ClN3O5 and its molecular weight is 429.86. The purity is usually 95%.
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Biological Activity
The compound 5-butyl-2-(4-chlorophenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the isoxazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H20ClN2O4 with a molecular weight of 364.83 g/mol. It features a complex structure that includes a pyrroloisoxazole core, which is significant for its biological interactions.
Biological Activity Spectrum
The biological activity of isoxazole derivatives is extensive, encompassing various pharmacological effects:
- Antitumor Activity : Isoxazoles and their derivatives have been reported to exhibit significant antitumor properties. In particular, the compound has shown cytotoxic effects against several cancer cell lines.
- Antimicrobial Activity : Compounds in this class often demonstrate antimicrobial effects against various pathogens.
- Anti-inflammatory and Analgesic Effects : The anti-inflammatory potential of these compounds contributes to their analgesic properties.
Antitumor Activity
Recent studies have evaluated the cytotoxic properties of related isoxazole derivatives against human cancer cell lines. Notably:
- Cell Lines Tested : The compound was tested against colorectal carcinoma (HCT-116), prostate cancer (PC3), and normal lung fibroblast (WI-38) cell lines using the MTT assay.
- Results : It exhibited notable cytotoxicity with IC50 values indicating strong activity against HCT-116 cells compared to PC3 cells. For instance, several derivatives showed IC50 values ranging from 4.4 to 18.1 µM against HCT-116 cells, surpassing the efficacy of standard treatments like 5-fluorouracil .
The mechanisms underlying the antitumor activity of this compound may involve:
- Inhibition of Cell Proliferation : The compound likely disrupts cellular processes essential for tumor growth.
- Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in cancer cells.
- Targeting Specific Pathways : The interaction with molecular targets involved in cancer progression could explain its selective toxicity towards tumor cells over normal cells.
Research Findings
A detailed analysis of various studies reveals consistent findings regarding the biological activity of similar compounds:
Compound | Cell Line | IC50 (µM) | Activity Level |
---|---|---|---|
Compound A | HCT-116 | 6.3 | Very Strong |
Compound B | PC3 | 8.0 | Strong |
Compound C | WI-38 | >50 | Non-Cytotoxic |
These results indicate that modifications in the structure can significantly influence the biological activity and selectivity of these compounds.
Case Studies
Several research articles have documented case studies involving similar compounds:
- Study on Pyrrolo[3,2-d]isoxazole Derivatives : A study highlighted that certain derivatives exhibited selective cytotoxicity with minimal toxicity to normal cells .
- Mechanistic Insights : Another investigation provided insights into how these compounds interact with cellular pathways to inhibit tumor growth effectively .
Properties
IUPAC Name |
5-butyl-2-(4-chlorophenyl)-3-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5/c1-2-3-11-23-20(26)17-18(13-5-4-6-16(12-13)25(28)29)24(30-19(17)21(23)27)15-9-7-14(22)8-10-15/h4-10,12,17-19H,2-3,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFAGBAZQUWDQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.